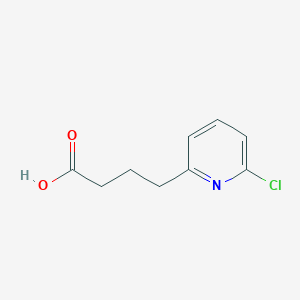

4-(6-Chloropyridin-2-yl)butanoicacid

CAS No.:

Cat. No.: VC18163757

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO2 |

|---|---|

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | 4-(6-chloropyridin-2-yl)butanoic acid |

| Standard InChI | InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13) |

| Standard InChI Key | SUFPCLKXHDZUKD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)Cl)CCCC(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(6-Chloropyridin-2-yl)butanoic acid is characterized by its IUPAC name 4-(6-chloropyridin-2-yl)butanoic acid and canonical SMILES C1=CC(=NC(=C1)Cl)CCCC(=O)O. The molecule consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a chlorine atom at the 6-position. A four-carbon aliphatic chain terminating in a carboxylic acid group is attached to the pyridine’s 2-position (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| CAS Number | Not explicitly provided | — |

| PubChem CID | 90238624 | |

| Standard InChIKey | SUFPCLKXHDZUKD-UHFFFAOYSA-N |

The presence of both aromatic (pyridine) and aliphatic (butanoic acid) components confers unique physicochemical properties, including moderate polarity and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-(6-chloropyridin-2-yl)butanoic acid typically involves coupling 6-chloropyridine with butanoic acid derivatives under controlled conditions. A common method employs sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in refluxing solvents such as DMF or THF . For example:

-

Alkylation Reaction:

-

6-Chloropyridine reacts with a butanoic acid ester (e.g., methyl 4-bromobutanoate) in the presence of NaH.

-

The intermediate ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

Advanced Methodologies

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The terminal carboxylic acid group participates in standard reactions such as:

-

Esterification: Formation of esters with alcohols (e.g., methyl ester derivatives).

-

Amidation: Coupling with amines to generate amides, relevant in drug design .

Pyridine Ring Modifications

The chlorinated pyridine ring undergoes electrophilic substitution reactions, though the electron-withdrawing chlorine atom deactivates the ring, directing incoming electrophiles to the 3- and 5-positions. This property is leveraged to introduce additional functional groups for tailored applications.

Applications in Scientific Research

Medicinal Chemistry

4-(6-Chloropyridin-2-yl)butanoic acid serves as a precursor in synthesizing bioactive molecules. For example:

-

MDM2 Inhibitors: Structural analogs of this compound have been investigated as murine double minute 2 (MDM2) inhibitors, which reactivate p53 tumor suppressor activity in cancer cells .

-

Antimicrobial Agents: Hybrid molecules incorporating this scaffold show promise against drug-resistant pathogens .

Table 3: Therapeutic Applications of Derivatives

| Derivative Class | Biological Target | Potential Use | Source |

|---|---|---|---|

| Amides | MDM2-p53 interaction | Anticancer therapy | |

| Esters | Bacterial enzymes | Antimicrobial agents |

Material Science

The compound’s aromatic-aliphatic hybrid structure makes it a candidate for designing liquid crystals or polymer additives, though these applications remain speculative without direct experimental evidence.

Future Directions and Research Gaps

Despite its utility, several areas require further investigation:

-

Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME) limits drug development .

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

-

Toxicological Profiling: Long-term toxicity studies are needed for industrial-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume